tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

Description

Chemical Structure and Properties

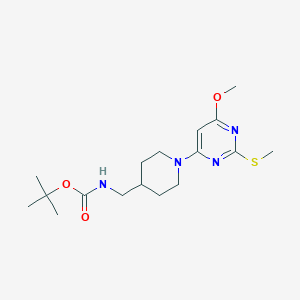

The compound tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate (CAS: 1353947-50-8) is a pyrimidine derivative with a molecular formula of C₁₇H₂₈N₄O₃S and a molecular weight of 368.49 g/mol . Its structure features a piperidine ring substituted at the 4-position with a methyl group bearing a tert-butyl carbamate protecting group. The pyrimidine core is functionalized with a 6-methoxy group and a 2-(methylthio) moiety, which influence its electronic and steric properties. This compound is commonly used as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) due to its modular reactivity .

Properties

IUPAC Name |

tert-butyl N-[[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)18-11-12-6-8-21(9-7-12)13-10-14(23-4)20-15(19-13)25-5/h10,12H,6-9,11H2,1-5H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVMWFOCKMGZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC(=N2)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C14H20N4O2S

- Molecular Weight : 304.40 g/mol

The structure includes a pyrimidine ring, a piperidine moiety, and a tert-butyl carbamate group, which are known for their roles in various biological activities.

Enzyme Inhibition

Inhibitors targeting cyclin-dependent kinases (CDKs) are crucial in cancer treatment. The presence of the piperidine ring in this compound suggests it may interact with ATP-binding sites of CDKs, potentially leading to inhibition of cell cycle progression . Comparative modeling studies have shown that structural modifications in piperidine derivatives can significantly affect their selectivity and activity against CDKs .

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. For instance, studies on pyrimidine ribonucleotides indicate their role in inhibiting bacterial biofilm formation . The incorporation of methylthio and methoxy groups may enhance the lipophilicity and bioavailability of the compound, potentially increasing its antimicrobial efficacy.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Pyrimidine Ring : Utilizing starting materials that contain methoxy and methylthio groups.

- Piperidine Attachment : The piperidine moiety is introduced through nucleophilic substitution reactions.

- Carbamate Formation : The final step involves the reaction with tert-butyl isocyanate to form the carbamate .

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Pyrimidine Nucleosides : A study demonstrated that pyrimidine nucleoside analogs significantly inhibited proliferation and migration in cancer cell lines, highlighting the potential for similar compounds like this compound to exhibit anticancer effects .

- Piperidine Derivatives as CDK Inhibitors : Research focused on piperidine-based compounds revealed their effectiveness as CDK inhibitors, suggesting that modifications in the structure can lead to enhanced selectivity and potency against specific cancer types .

Scientific Research Applications

Neuropharmacology

One of the primary applications of this compound is in neuropharmacology, where it is investigated for its potential neuroprotective effects. Research indicates that it may inhibit critical enzymes involved in the pathogenesis of Alzheimer's disease:

- β-secretase Inhibition : The compound has shown significant inhibition of β-secretase, an enzyme responsible for the cleavage of amyloid precursor protein, which is pivotal in the formation of amyloid plaques associated with Alzheimer's disease. The reported IC50 value for β-secretase inhibition is 15.4 nM.

- Acetylcholinesterase Inhibition : It also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission. The Ki value for this inhibition is noted to be 0.17 μM.

Oxidative Stress Reduction

The compound has demonstrated the ability to reduce oxidative stress markers in biological systems. Specifically, it has been shown to lower malondialdehyde (MDA) levels, indicating its potential antioxidant properties. This effect was observed in brain homogenates treated with scopolamine, a model for inducing oxidative stress.

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

In Vitro Studies

A study evaluated the protective effects of tert-butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated a significant improvement in cell viability compared to control groups, suggesting its protective role against neurotoxic agents associated with Alzheimer's disease.

In Vivo Studies

In animal models, specifically using scopolamine-induced cognitive decline in rats, the compound was assessed for its effects on cognitive function and oxidative stress markers. While it showed promise in reducing MDA levels, the cognitive improvements were not statistically significant compared to established treatments such as galantamine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical and Reactivity Comparisons

- The methylthio group in all analogues contributes to moderate electron-withdrawing effects, stabilizing the pyrimidine ring while enabling thioether oxidation to sulfoxides/sulfones under oxidative conditions .

Synthetic Utility :

- The tert-butyl carbamate group is a critical protecting strategy for primary amines, as demonstrated in multi-step syntheses (e.g., and ), where it is cleaved under acidic conditions (e.g., HCl/MeOH) .

- The 6-methoxy-2-(methylthio)pyrimidin-4-yl motif serves as a versatile scaffold for Suzuki-Miyaura couplings and nucleophilic substitutions, enabling diversification at the 4-position of the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.